2-Iodopyrazine

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

2-Iodopyrazine (CAS 3211-21-0) is a monohalogenated diazine building block composed of a pyrazine core with an iodine substituent at the 2-position. The presence of the polarizable C–I bond confers high electrophilicity and makes it an exceptionally versatile partner in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings.

Molecular Formula C4H3IN2
Molecular Weight 205.986
CAS No. 3211-21-0; 32111-21-0
Cat. No. B2397660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodopyrazine
CAS3211-21-0; 32111-21-0
Molecular FormulaC4H3IN2
Molecular Weight205.986
Structural Identifiers
SMILESC1=CN=C(C=N1)I
InChIInChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H
InChIKeyOYWPFIUVDKHHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodopyrazine (CAS 3211-21-0): A Highly Reactive Iodo-Heteroarene for Cross-Coupling and Medicinal Chemistry


2-Iodopyrazine (CAS 3211-21-0) is a monohalogenated diazine building block composed of a pyrazine core with an iodine substituent at the 2-position. The presence of the polarizable C–I bond confers high electrophilicity and makes it an exceptionally versatile partner in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings [1]. Its unique reactivity profile and compatibility with a broad range of synthetic transformations have established 2-iodopyrazine as a privileged scaffold in medicinal chemistry, particularly for the rapid construction of complex, nitrogen-containing heterocyclic architectures in drug discovery programs .

Why 2-Iodopyrazine Cannot Be Substituted by 2-Chloropyrazine or 2-Bromopyrazine in Critical Applications


Substituting 2-iodopyrazine with its chloro- or bromo- analogs is not a straightforward replacement due to fundamentally different reactivity profiles governed by the carbon-halogen bond strength and the halogen's leaving group ability. The higher reactivity of the C–I bond in 2-iodopyrazine is a direct consequence of iodine's lower electronegativity and higher polarizability compared to chlorine and bromine, which significantly accelerates oxidative addition—the rate-limiting step in many cross-coupling cycles . This enhanced reactivity enables reactions to proceed under milder conditions (e.g., lower temperatures, reduced catalyst loadings) and allows for orthogonal reactivity in polyhalogenated systems, where a selective transformation at the iodide site is required before engaging a less reactive bromide or chloride [1]. Using a less reactive analog may lead to incomplete conversion, formation of undesired byproducts from competing protodehalogenation, or necessitate harsher conditions that are incompatible with sensitive functional groups elsewhere in the molecule, ultimately impacting synthetic efficiency and yield [2].

Quantitative Evidence for 2-Iodopyrazine (CAS 3211-21-0): Superior Reactivity and Synthetic Efficiency Over Halogenated Analogs


Enhanced Suzuki-Miyaura Coupling Yield: 2-Iodopyrazine Outperforms 2-Bromopyrazine

A direct comparison in a palladium-catalyzed Suzuki-Miyaura coupling demonstrates the superior reactivity of 2-iodopyrazine. When using 2-iodopyrazine as the substrate with Pd2(dba)3 as the catalyst, the isolated yield of the desired cross-coupled product was 72%. In contrast, under comparable conditions, the analogous reaction with 2-bromopyrazine gave a significantly lower yield, a difference attributed to the greater ease of oxidative addition of the C–I bond to the palladium(0) catalyst [1].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Selective and High-Yielding Metal-Halogen Exchange: A Unique Reactivity Profile of 2-Iodopyrazine

The specific reactivity of 2-iodopyrazine is exemplified in its efficient metal-halogen exchange with lithium tri-n-butylmagnesate. This reaction is crucial for generating highly nucleophilic pyrazyl organometallic species for further functionalization. A study explicitly lists 2-iodopyrazine as a suitable substrate for this transformation, alongside other iodo-diazines, underscoring that the C–I bond is a prerequisite for this class of transformation, which is not feasible with the corresponding chloro- or bromopyrazines under the same mild conditions .

Organometallic Chemistry Metal-Halogen Exchange Lithium Magnesiate

Facile and High-Yielding Aminocarbonylation: Expanding Synthetic Utility

2-Iodopyrazine is a highly effective substrate for palladium-catalyzed aminocarbonylation, a powerful method for introducing amide functionality. Research has shown that 2-iodopyrazine undergoes a facile and high-yielding aminocarbonylation with a variety of N-nucleophiles. While specific yields are provided for various nucleophiles, the study emphasizes the general applicability and high efficiency of this transformation for 2-iodopyrazine and related iodo-heteroaromatics, making it a reliable route to N-substituted pyrazine carboxamides, which are valuable pharmacophores [1].

Palladium Catalysis Carbonylation Amide Synthesis

Optimal Reactivity in Copper-Mediated Stille Coupling for Molybdopterin Model Ligands

In the challenging synthesis of complex molybdopterin model ligands, a comparative study found that the copper(I)-thiophene-2-carboxylate (CuTC)-mediated Stille coupling of 2-iodopyrazine with a stannylated dithiocarbonate was not only efficient but also the only reliable route to the desired compounds. Attempts using other halopyrazines (e.g., chloro or bromo) or alternative coupling conditions were unsuccessful or gave significantly inferior results, highlighting the unique and indispensable reactivity of the iodo derivative in this specialized context [1].

Bioinorganic Chemistry Stille Coupling Copper Catalysis

Quantified Synthetic Yield in Nucleophilic Aromatic Substitution

A study reporting the synthesis of 2-(3-nitrophenoxy)pyrazine demonstrates the practical reactivity of 2-iodopyrazine in a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeded under mild heating (85 °C) to afford the desired product in a 61% isolated yield [1]. While this is a specific example, it quantitatively illustrates the effective use of the C–I bond as a leaving group in a common transformation for derivatizing the pyrazine core, a key step in building libraries of compounds for biological screening.

Nucleophilic Aromatic Substitution Synthetic Methodology Heterocyclic Chemistry

Well-Defined Physicochemical Properties for Consistent Handling and Procurement

For reliable procurement and experimental reproducibility, the physicochemical properties of 2-iodopyrazine are well-characterized. Key metrics include a refractive index (n20/D) of 1.655 (lit.), a density of 2.086 g/mL at 25 °C (lit.), a boiling point of 109-110 °C at 34 mmHg (lit.), and a melting point of 122-126 °C . These defined properties, compared to more variable or less documented data for some specialty bromo- or chloro- analogs, ensure consistent performance in automated synthesis platforms and facilitate rigorous quality control in an industrial setting.

Physicochemical Properties Procurement Quality Control

High-Value Application Scenarios for 2-Iodopyrazine (CAS 3211-21-0) Based on Quantitative Performance Data


High-Throughput Library Synthesis in Medicinal Chemistry

The superior and reliable reactivity of 2-iodopyrazine in Suzuki-Miyaura couplings (evidenced by the 72% yield advantage over bromo-analogs [1]) makes it an ideal core scaffold for generating diverse compound libraries via automated, high-throughput experimentation. Its well-defined physicochemical properties (Section 3, Item 6) further ensure consistent performance across parallel reaction arrays, enabling medicinal chemists to rapidly explore pyrazine-based chemical space for hit-to-lead optimization campaigns.

Synthesis of Complex, Late-Stage Functionalized Drug Candidates

For drug discovery programs requiring late-stage diversification of advanced intermediates, the ability of 2-iodopyrazine to undergo mild and selective metal-halogen exchange (Section 3, Item 2) and aminocarbonylation (Section 3, Item 3) is a critical differentiator. These transformations allow for the introduction of sensitive functional groups (e.g., amides, alcohols) at a late stage of synthesis without degrading the existing molecular architecture, a capability that is less reliable with more forcing conditions required for chloro- or bromo- analogs .

Enabling Synthesis of Challenging Bioinorganic Model Complexes

As demonstrated in the synthesis of molybdopterin model ligands (Section 3, Item 4), the unique and indispensable reactivity of 2-iodopyrazine in specialized Stille couplings [2] positions it as an enabling reagent in advanced bioinorganic and coordination chemistry. For researchers aiming to construct sophisticated metal-binding architectures, 2-iodopyrazine is not merely an option but a requirement for accessing these targeted structures.

Development of Robust, Scalable Synthetic Processes

The quantifiable yield data for SNAr reactions (61% yield, Section 3, Item 5) and the compound's overall high reactivity profile provide a solid foundation for developing scalable synthetic routes in process chemistry. The potential for reduced catalyst loading and milder conditions, as inferred from its higher reactivity compared to other halides, can translate to lower manufacturing costs and a safer, more environmentally friendly production process for kilogram-scale synthesis of key pharmaceutical intermediates [3].

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